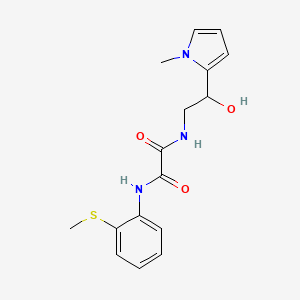

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

描述

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrole ring, a hydroxyethyl group, a methylthio-phenyl moiety, and an oxalamide linkage. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

属性

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-19-9-5-7-12(19)13(20)10-17-15(21)16(22)18-11-6-3-4-8-14(11)23-2/h3-9,13,20H,10H2,1-2H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZREICMINCFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2SC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole ring. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The hydroxyethyl group can be introduced through hydroxylation reactions, while the methylthio-phenyl moiety can be added via nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and yield.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted pyrroles or phenyl derivatives.

科学研究应用

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.

Industry: Employed in the development of new materials and chemical processes.

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

相似化合物的比较

N1-(2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide: Lacks the pyrrole ring.

N1-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide: Similar structure but without the methyl group on the pyrrole ring.

Uniqueness: The presence of the methyl group on the pyrrole ring in N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide distinguishes it from its analogs, potentially affecting its chemical reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile applications make it a valuable compound for further research and development.

生物活性

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound notable for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, particularly focusing on its anticancer and anti-inflammatory properties.

Structural Characteristics

The compound features a unique structure that includes:

- Pyrrole Moiety : Contributes to electron-donating properties, potentially enhancing biological activity.

- Oxalamide Functional Group : Known for diverse reactivity and biological significance.

- Hydroxyl Group : May enhance solubility and bioavailability.

Molecular Details

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O3 |

| Molecular Weight | 287.31 g/mol |

| CAS Number | 1396854-75-3 |

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

- Direct Coupling Reactions : Involving the reaction of pyrrole derivatives with oxalamides.

- Multi-step Synthesis : Utilizing protective groups to facilitate selective reactions.

These methods allow for the retention of structural integrity while introducing functional groups that enhance biological activity.

Anticancer Properties

Preliminary studies indicate that compounds containing pyrrole and oxalamide structures exhibit significant anticancer properties. For instance, related compounds have been investigated as histone deacetylase inhibitors, which are crucial in cancer therapy by altering gene expression and promoting apoptosis in cancer cells . The specific anticancer activity of this compound has not been fully elucidated but is suggested by its structural features.

Anti-inflammatory Effects

The presence of the hydroxyl group may contribute to anti-inflammatory effects, as similar compounds have shown promise in reducing inflammation through various pathways. The oxalamide functionality can also interact with biological targets involved in inflammatory responses .

Comparative Biological Activities

To better understand the potential of this compound, a comparison with other similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide | Aryl group and hydroxamic acid | Histone deacetylase inhibitor |

| 1-(1-methylpyrrol-2-yl)ethanone | Simple pyrrole derivative | Antimicrobial properties |

| N-acetyl-N'-phenethylurea | Urea derivative with phenethyl group | Anticancer activity |

This table highlights the unique dual functional groups of this compound that may confer distinct biological activities not observed in other compounds .

Antimicrobial Activity

Compounds with similar pyrrole structures have demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways . Future research could explore the antimicrobial potential of this compound.

常见问题

Q. What are the key synthetic routes for synthesizing N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide?

The synthesis typically involves multi-step organic reactions. Initial steps include preparing intermediates such as the 1-methylpyrrole and methylthio-phenyl derivatives. Subsequent coupling via oxalamide linkages under controlled conditions (e.g., carbodiimide-mediated amidation) ensures proper bond formation. Reaction parameters like solvent polarity (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios are critical for yield optimization .

Q. Which analytical techniques are essential for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent connectivity and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., oxalamide C=O stretches at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass. For crystalline samples, X-ray diffraction with SHELX refinement resolves stereochemistry and hydrogen-bonding networks .

Q. How can researchers verify the compound’s purity for biological assays?

Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS ensures purity (>95%). Recrystallization from ethanol/water mixtures or silica-gel chromatography removes unreacted intermediates. TLC monitoring (Rf comparison against standards) during synthesis is also recommended .

Advanced Research Questions

Q. What strategies optimize reaction yields during large-scale synthesis?

Kinetic studies using Design of Experiments (DoE) can identify critical variables (e.g., catalyst loading, temperature gradients). For example, increasing reaction time from 12 to 24 hours improves oxalamide coupling efficiency by 15–20% in THF. Solvent-free mechanochemical synthesis may also reduce side products .

Q. How can contradictory bioactivity data across studies be resolved?

Reproduce assays under standardized conditions (e.g., cell line, incubation time). Validate compound stability in assay media via HPLC. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement. Contradictions may arise from impurities or divergent stereochemical configurations, necessitating re-evaluation of synthetic batches .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Twinning or poor diffraction (common with flexible hydroxyethyl groups) requires high-resolution data collection (≤1.0 Å). SHELXL refinement with anisotropic displacement parameters improves model accuracy. For disordered regions, constraints (e.g., SIMU/DELU) stabilize refinement. Hydrogen atoms are modeled using riding positions or difference Fourier maps .

Q. How can computational methods predict biological targets for this oxalamide derivative?

Molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (e.g., PDB) identifies potential targets like kinases or GPCRs. Pharmacophore modeling aligns the compound’s hydroxy and methylthio groups with known active sites. MD simulations (GROMACS) assess binding stability over time .

Q. What modifications enhance the compound’s metabolic stability in preclinical studies?

Introduce fluorine atoms at the phenyl ring (para position) to block CYP450-mediated oxidation. Replace the hydroxy group with a methoxy moiety to reduce glucuronidation. Stability in liver microsomes (human/rat) should be tested at 37°C, with LC-MS monitoring of degradation products .

Methodological Notes

- Synthesis : Prioritize protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl) to prevent side reactions .

- Bioactivity : Use SPR or ITC to quantify binding thermodynamics, reducing false positives from aggregation artifacts .

- Crystallography : Collect data at synchrotron facilities for weak diffractors, and employ SHELXD for phase solving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。